Chemical structure and properties of (R)-a-Hydroxy-cyclohexanepropanoic acid
Chemical structure and properties of (R)-a-Hydroxy-cyclohexanepropanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Chiral Alicyclic Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure building blocks is insatiable. Chiral α-hydroxy acids are a cornerstone of this field, serving as versatile intermediates for a vast array of biologically active molecules.[1] (R)-α-Hydroxy-cyclohexanepropanoic acid (CAS 156469-00-0) represents a particularly valuable synthon, merging the established reactivity of the α-hydroxy acid moiety with a lipophilic cyclohexane ring. This alicyclic feature distinguishes it from simpler analogues like lactic or mandelic acid, offering unique steric and pharmacokinetic properties that can be exploited in drug design.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis, grounded in established chemical principles and field-proven methodologies.
Molecular Structure and Physicochemical Properties
(R)-α-Hydroxy-cyclohexanepropanoic acid possesses a single stereocenter at the alpha-carbon, dictating its (R)-configuration. This chirality is fundamental to its application, as biological systems often exhibit strict stereoselectivity.[1]
Chemical Structure & Nomenclature
-
IUPAC Name: (2R)-3-cyclohexyl-2-hydroxypropanoic acid
-
Synonyms: (R)-alpha-Hydroxy-cyclohexanepropanoic acid
-
CAS Number: 156469-00-0
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol
The structure features a cyclohexane ring connected via a methylene bridge to a hydroxy-substituted propanoic acid backbone.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The presence of both a hydroxyl and a carboxylic acid group allows for strong intermolecular hydrogen bonding, suggesting a higher melting point than its non-hydroxylated counterpart, 3-cyclohexylpropanoic acid.
| Property | Value | Source & Notes |
| Physical Form | Solid | |
| Melting Point | Data not available. Expected to be significantly higher than 3-cyclohexylpropanoic acid (14-17 °C) due to hydrogen bonding. | N/A |
| Boiling Point | Data not available. Decomposes upon strong heating. | N/A |
| pKa | Estimated 3.5 - 4.5 | Based on typical values for α-hydroxy carboxylic acids. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, THF, Ethyl Acetate). Limited solubility in water and nonpolar solvents (Hexane). | Inferred from structure. |
| Storage | Sealed in a dry environment at room temperature. | Vendor recommendation. |
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for any synthetic intermediate. The following sections detail the expected spectroscopic signatures and a robust methodology for confirming stereochemical purity.
Predicted Spectroscopic Data
The following data are predicted based on the known chemical structure.
Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Cyclohexyl Protons | 0.8 - 1.8 | Complex Multiplets | CH, CH₂ of ring | | β-CH₂ | ~1.6 - 1.9 | Multiplet | -CH₂ -CH(OH)COOH | | α-CH | ~4.0 - 4.2 | Doublet of Doublets | -CH₂-CH (OH)COOH | | OH | Broad Singlet | Singlet (exchangeable) | -CH(OH )COOH | | COOH | Broad Singlet | Singlet (exchangeable) | -CH(OH)COOH | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Cyclohexyl Carbons | ~25 - 40 | CH, CH₂ of ring | | β-CH₂ | ~40 - 45 | -CH₂ -CH(OH)COOH | | α-CH | ~70 - 75 | -CH₂-CH (OH)COOH | | C=O | ~175 - 180 | -CH(OH)C OOH |
Table 2.2: Predicted Key IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H Stretch (Broad) | Alcohol -OH |
| 3300 - 2500 | O-H Stretch (Very Broad) | Carboxylic Acid -OH |
| 2925, 2850 | C-H Stretch | Cyclohexyl & Methylene |
| ~1710 | C=O Stretch | Carboxylic Acid C=O |
| ~1250 | C-O Stretch | Alcohol & Carboxylic Acid |
Workflow for Enantiomeric Purity Assessment via Chiral HPLC
Ensuring the enantiomeric excess (e.e.) of a chiral building block is paramount. A direct method using a chiral stationary phase (CSP) is the industry standard. The causality behind this choice is that derivatization to form diastereomers (an indirect method) introduces extra synthetic steps and potential for kinetic resolution, which can skew results.
Caption: Workflow for determining enantiomeric excess (e.e.).
Protocol 2.2.1: Chiral HPLC Method
-
Column Selection: A polysaccharide-based CSP, such as Chiralpak® AD-H or Chiralcel® OD-H, is a robust starting point. These phases offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2]
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (v/v). The TFA is critical; it suppresses the ionization of the analyte's carboxyl group, preventing peak tailing and ensuring sharp, well-resolved peaks.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of (R)-α-Hydroxy-cyclohexanepropanoic acid in 1 mL of the mobile phase.
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample. The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess is calculated by integrating the area of both peaks. A successful separation will show a large peak for the (R)-enantiomer and, ideally, a baseline or minimal peak for the (S)-enantiomer.
Synthesis and Chemical Reactivity
The synthesis of enantiopure (R)-α-Hydroxy-cyclohexanepropanoic acid requires a robust stereoselective strategy. While multiple routes exist, asymmetric dihydroxylation offers a reliable and scalable approach.
Proposed Enantioselective Synthesis Pathway
This proposed synthesis adapts a field-proven methodology, the Sharpless Asymmetric Dihydroxylation, which is renowned for its high enantioselectivity and substrate scope.[3] The logic is to introduce the two key functional groups—the hydroxyl and the carboxyl—in a stereocontrolled manner from a simple, achiral precursor.
Caption: Proposed synthetic pathway to the target molecule.
Protocol 3.1.1: Asymmetric Dihydroxylation and Ester Hydrolysis
This protocol is adapted from a similar synthesis and should be optimized for this specific substrate.[3]
-
Asymmetric Dihydroxylation:
-
To a stirred mixture of t-BuOH and water (1:1) at 0 °C, add K₃Fe(CN)₆ (3.0 eq), K₂CO₃ (3.0 eq), and the chiral ligand (DHQ)₂PHAL (~1 mol%).
-
Add K₂OsO₄(OH)₄ (~0.4 mol%) followed by methanesulfonamide (1.0 eq).
-
Add the starting material, ethyl 3-cyclohexylacrylate (1.0 eq), in one portion.
-
Stir the reaction mixture vigorously at 0 °C for 18-24 hours, monitoring by TLC.
-
Quench the reaction by adding solid sodium sulfite and warm to room temperature.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude diol ester. This intermediate should be purified by column chromatography.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified ethyl (R)-3-cyclohexyl-2-hydroxypropanoate intermediate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting ester.
-
Concentrate the mixture under vacuum to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, (R)-α-Hydroxy-cyclohexanepropanoic acid.
-
Chemical Reactivity and Use as a Building Block
The utility of (R)-α-Hydroxy-cyclohexanepropanoic acid stems from the orthogonal reactivity of its two primary functional groups. This allows for selective manipulation, making it a versatile chiral building block.[1]
-
Carboxylic Acid (-COOH): Readily undergoes esterification, amidation (requiring activation with reagents like HOBt/EDC to prevent racemization), and reduction to the corresponding primary alcohol.
-
Hydroxyl Group (-OH): Can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding α-keto acid. In multi-step syntheses, it often requires protection (e.g., as a silyl ether or THP ether) while transformations are performed on the carboxyl group.[1]
This dual functionality makes it an ideal starting point for constructing more complex molecules, such as the selective E-selectin inhibitors mentioned in the literature, where both the stereocenter and the functional group handles are critical for biological activity.[1]
Safety and Handling
As a laboratory chemical, standard safety precautions should be observed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
GHS Pictogram: GHS07 (Warning).
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(R)-α-Hydroxy-cyclohexanepropanoic acid is a valuable chiral building block with significant potential in medicinal chemistry and materials science.[1] Its synthesis, while requiring careful stereocontrol, can be achieved through established asymmetric methodologies. Proper analytical characterization, particularly chiral HPLC, is essential to validate its stereochemical integrity before its use in complex synthetic endeavors. This guide provides the foundational technical knowledge required for researchers to confidently handle, analyze, and strategically implement this versatile synthon in their research and development programs.
References
-
Cabrele, C., et al. (2005). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209. Retrieved from [Link]
-
its.uark.edu. (n.d.). (R)-a-Hydroxy-cyclohexanepropanoic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
